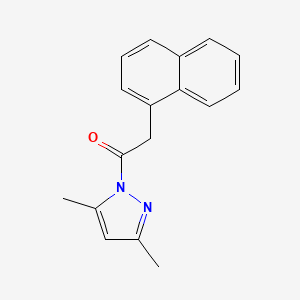
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMT belongs to the class of tryptamine hallucinogens and is naturally found in several plants and animals.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It also has affinity for the sigma-1 receptor and the trace amine-associated receptor 1 (TAAR1). N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide's psychedelic effects are thought to be due to its ability to activate the 5-HT2A receptor, leading to changes in perception, thought, and mood.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It also alters brain activity, leading to changes in perception, thought, and mood. N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been shown to have acute effects on mood and anxiety, with some studies suggesting that it may have long-term effects on mental health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide in lab experiments is its potency, allowing for small doses to be used in studies. Additionally, N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has a relatively short duration of action, making it easier to study its effects. However, one limitation is the difficulty in obtaining N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide for research purposes due to its legal status in many countries.
Zukünftige Richtungen
For research on N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide include its potential use in treating mental health disorders, further understanding of its mechanisms of action, and more research on its safety and potential side effects.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide can be synthesized through several methods, including the reduction of 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile with sodium borohydride, the reduction of 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile with lithium aluminum hydride, and the decarboxylation of N-(2,4-dimethoxyphenyl)-3,4-dimethyl-5-oxo-1,2,4-triazole-3-carboxamide. The most commonly used method for synthesizing N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide is the reduction of 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, including its effects on mental health disorders such as depression, anxiety, and addiction. N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has also been studied for its potential use in treating cluster headaches and migraines. Additionally, N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been shown to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-13(9-12(11)2)17(19)18-15-8-7-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQFCNYVYXKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)




![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)

![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)
![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)